molecular formula C7H13NS B15072494 6-Thiaspiro[2.5]octan-1-amine

6-Thiaspiro[2.5]octan-1-amine

Cat. No.: B15072494
M. Wt: 143.25 g/mol
InChI Key: FZRAQIRSDKKSAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Thiaspiro[2.5]octan-1-amine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

6-Thiaspiro[2.5]octan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

6-Thiaspiro[2.5]octan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Thiaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure allows it to form strong interactions with various biomolecules, potentially affecting their function. These interactions can lead to changes in cellular processes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

6-Thiaspiro[2.5]octan-1-amine can be compared with other spirocyclic compounds containing sulfur, such as 6-Oxaspiro[2.5]octan-1-amine and 6-Amino-2-thiaspiro[3,3]heptane . These compounds share similar structural features but differ in their chemical properties and biological activities.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

6-thiaspiro[2.5]octan-2-amine

InChI

InChI=1S/C7H13NS/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2

InChI Key

FZRAQIRSDKKSAY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12CC2N

Origin of Product

United States

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